Quinoxalin-6-ol
Overview
Description
Quinoxalin-6-ol is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
Mechanism of Action
Target of Action
Quinoxalin-6-ol is an antibacterial agent that has shown to be effective against gram-negative bacteria such as Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa . It also has antifungal activity against Candida albicans and Saccharomyces cerevisiae . Therefore, the primary targets of this compound are these microorganisms.
Mode of Action
It is known that quinoxaline derivatives can interact with various targets, receptors, or microorganisms . The interaction of this compound with its targets likely leads to changes in the microorganisms that result in their death or inhibition of growth.
Biochemical Pathways
Quinoxalines are known to be involved in various biological activities, and they have been used in the design and development of numerous bioactive molecules . Therefore, it is likely that this compound affects multiple biochemical pathways in its target microorganisms, leading to their death or growth inhibition.
Result of Action
The result of this compound’s action is the death or growth inhibition of its target microorganisms This makes it effective as an antibacterial and antifungal agent
Biochemical Analysis
Biochemical Properties
Quinoxalin-6-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities ascribed to many representatives of this class of compounds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are complex and depend on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These effects can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific biological context . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxalin-6-ol can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring. The hydroxyl group at the 6-position can be introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxalin-6-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield dihydroquinoxaline derivatives, which can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Quinoxalin-6-one.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Quinoxalin-6-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial, antiviral, and anticancer properties. It has shown potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, bacterial infections, and viral infections. It has also been explored as a potential therapeutic agent for neurodegenerative diseases.
Industry: Used in the development of dyes, pigments, and materials with specific electronic and optical properties.
Comparison with Similar Compounds
Quinoxaline: The parent compound with no hydroxyl group.
Quinoxalin-2-ol: A hydroxyl group at the 2-position instead of the 6-position.
Quinoxalin-6-one: An oxidized form of quinoxalin-6-ol with a carbonyl group at the 6-position.
This compound is unique due to the presence of the hydroxyl group at the 6-position, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
quinoxalin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPVXTQTNVVKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322168, DTXSID80901667 | |
Record name | quinoxalin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80901667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7467-91-6 | |
Record name | 6-Quinoxalinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | quinoxalin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Quinoxalinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Quinoxalinol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJP4H57PK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What influences the tautomeric preference of Quinoxalin-6-ol derivatives?
A1: Research indicates that the enol-imine tautomer is favored in 5-chlorobenzo[f]this compound and its derivatives, both in solid state and solution. [] This preference is attributed to the enhanced aromatic character of the enol-imine form compared to the keto-amine tautomer. Density Functional Theory (DFT) calculations support this observation, suggesting that aromaticity plays a significant role in the tautomeric equilibrium of these compounds. Conversely, in analogous benzo[a]phenazin-5(7H)-ones, solvation effects appear to be the dominant factor determining relative tautomer stability. [] This highlights the complex interplay of structural features and environmental factors in dictating molecular properties.
Q2: Can you describe a practical application of this compound derivatives in synthetic chemistry?
A2: Solution-phase parallel synthesis has successfully utilized a 1,2,7-trialkyl-1H-imidazo[4,5-g]this compound scaffold to generate diverse libraries. [] This approach employed readily available starting materials like 1,5-difluoro-2,4-dinitrobenzene and commercially accessible building blocks. Such methodologies underscore the versatility of this compound derivatives as valuable scaffolds in medicinal chemistry for exploring novel chemical spaces and potentially uncovering new bioactive compounds.
Q3: Have any novel this compound derivatives been identified in biological systems?
A3: Research into anaerobic methane-oxidizing microbial consortia led to the discovery of a previously unknown thioquinoxalinol compound. [] This molecule features both a redox-active quinoxaline ring and a thiol group, suggesting potential involvement in electron transport processes within these microbial communities. Additionally, a sulfated derivative of this compound was identified, potentially enhancing its water solubility. These findings highlight the unexplored chemical diversity within microbial systems and the potential for discovering new bioactive molecules with unique structures and functions.
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